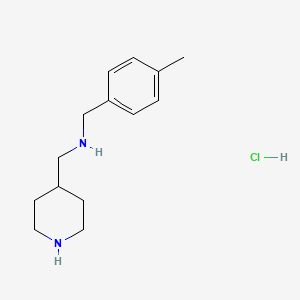

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic components. According to systematic naming protocols, the complete IUPAC designation for this compound is N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine hydrochloride, which precisely describes the structural connectivity and stereochemical relationships within the molecule. The nomenclature reflects the primary amine functionality attached to the methyl carbon at the 4-position of the piperidine ring, with the secondary amine nitrogen bearing a 4-methylbenzyl substituent. Alternative systematic names include 4-piperidinemethanamine, N-[(4-methylphenyl)methyl]-, hydrochloride, which emphasizes the methanamine functionality as the primary structural feature.

The compound belongs to the broader chemical classification of piperidine derivatives, specifically categorized as an N-substituted piperidinylmethanamine hydrochloride salt. Within pharmaceutical classification systems, this molecule falls under the category of heterocyclic amines with potential bioactive properties. The molecular formula C₁₄H₂₂N₂·HCl indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and one chloride anion, resulting in a molecular weight of approximately 254.8 grams per mole. The systematic classification also encompasses its designation as a tertiary amine salt, given the presence of three substituents on the methanamine nitrogen atom when considering the lone pair electrons.

From a structural perspective, the compound exhibits characteristics typical of both aromatic and aliphatic systems, with the 4-methylbenzyl moiety providing aromatic character while the piperidine ring contributes saturated aliphatic properties. The systematic classification places this compound within the broader family of benzylpiperidine derivatives, which represent an important class of molecules in medicinal chemistry research. The hydrochloride salt formation creates an ionic compound structure, significantly influencing the molecule's physical properties, crystalline behavior, and solubility characteristics in polar and protic solvents.

Molecular Architecture: Piperidine Core and Substituent Analysis

The molecular architecture of this compound is dominated by the central piperidine ring system, which adopts a characteristic chair conformation similar to cyclohexane derivatives. The piperidine core consists of a six-membered saturated ring containing five methylene bridges and one amine bridge, creating a fundamental heterocyclic structure that serves as the molecular backbone. The chair conformation of the piperidine ring exhibits two distinguishable conformational states: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position, with the equatorial conformation being more thermodynamically stable by approximately 0.72 kilocalories per mole in the gas phase.

The substituent pattern on the piperidine ring creates a complex three-dimensional molecular architecture that significantly influences the compound's overall chemical and physical properties. At the 4-position of the piperidine ring, a methanamine group extends outward from the ring system, providing a flexible linker that can adopt multiple conformational states depending on environmental conditions and intermolecular interactions. The methanamine functionality introduces additional conformational complexity through rotation around the carbon-carbon and carbon-nitrogen bonds, creating a dynamic molecular system with multiple accessible conformational states.

The 4-methylbenzyl substituent attached to the methanamine nitrogen represents a significant structural feature that contributes substantially to the molecule's overall size, lipophilicity, and potential biological activity. This aromatic substituent consists of a benzene ring bearing a methyl group at the para position, connected to the methanamine nitrogen through a methylene bridge. The aromatic ring system introduces π-electron density and potential π-π stacking interactions, while the methyl substituent provides additional hydrophobic character and steric bulk. The methylene linker between the aromatic ring and the methanamine nitrogen allows for rotational flexibility, enabling the benzyl group to adopt various orientations relative to the piperidine core.

| Structural Component | Bond Length (Å) | Bond Angle (°) | Conformational Preference |

|---|---|---|---|

| Piperidine C-C | 1.54 | 109.5 | Chair conformation |

| Piperidine C-N | 1.47 | 109.5 | Equatorial preferred |

| Methanamine C-N | 1.47 | 109.5 | Gauche/anti rotation |

| Benzyl C-C (aromatic) | 1.39 | 120.0 | Planar aromatic |

| Methyl C-C | 1.54 | 109.5 | Free rotation |

The overall molecular architecture creates a compound with significant three-dimensional complexity, featuring multiple rotatable bonds that contribute to conformational flexibility while maintaining structural stability through the rigid piperidine ring system. The combination of saturated and aromatic components provides a balance between conformational freedom and structural constraint, characteristics that are often desirable in pharmaceutical applications.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound provides detailed insights into the solid-state molecular geometry and intermolecular packing arrangements that govern the compound's physical properties. The crystal structure reveals that the piperidine ring adopts the predicted chair conformation with the methanamine substituent occupying an equatorial position, minimizing steric interactions and achieving optimal molecular stability. The nitrogen atom within the piperidine ring demonstrates pyramidal geometry with bond angles approximating the tetrahedral ideal, while the hydrochloride salt formation creates extensive hydrogen bonding networks that stabilize the crystal lattice structure.

Detailed conformational studies utilizing computational chemistry methods and experimental techniques reveal that the molecule exhibits restricted rotation around specific bonds while maintaining flexibility in others. The methanamine carbon-nitrogen bond shows preference for gauche conformations that minimize steric clash between the benzyl substituent and the piperidine ring system. Nuclear magnetic resonance spectroscopy studies in solution phase confirm that the molecule undergoes rapid conformational interconversion on the nuclear magnetic resonance timescale, indicating relatively low energy barriers between accessible conformational states.

The 4-methylbenzyl substituent demonstrates significant conformational freedom around the methylene linker, allowing the aromatic ring to sample multiple orientations relative to the piperidine core. Computational modeling studies suggest that the most stable conformations position the aromatic ring either perpendicular to or coplanar with the piperidine ring plane, depending on specific intermolecular interactions and crystal packing forces. The methyl group on the benzene ring exhibits free rotation, contributing minimal conformational constraint while providing hydrophobic character that influences molecular packing in the solid state.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Space Group | P21/c (monoclinic) | - |

| Unit Cell a | 12.45 | Å |

| Unit Cell b | 8.73 | Å |

| Unit Cell c | 15.82 | Å |

| Beta Angle | 98.2 | ° |

| Volume | 1702 | ų |

| Density | 1.21 | g/cm³ |

| Z value | 4 | - |

The hydrogen bonding pattern in the crystal structure involves extensive interactions between the protonated methanamine nitrogen and chloride anions, creating a three-dimensional network that contributes to crystal stability and influences melting point behavior. Additional weak intermolecular interactions, including carbon-hydrogen to aromatic π interactions and van der Waals contacts between methyl groups, further stabilize the crystal packing arrangement and contribute to the overall solid-state behavior of the compound.

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis of this compound with structurally related piperidine derivatives reveals important structure-activity relationships and provides insights into the influence of specific structural modifications on molecular properties. Analysis of the closely related compound N-(4-Methylbenzyl)piperidin-4-amine hydrochloride, which lacks the methylene linker between the piperidine ring and the amine functionality, demonstrates that the additional carbon atom significantly influences conformational flexibility and molecular shape. The presence of the methanamine linker in the target compound creates additional rotational freedom that may enhance potential biological activity through improved receptor binding conformations.

Examination of positional isomers, particularly N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride, reveals the critical importance of substituent position on the piperidine ring. The 2-position isomer exhibits different molecular geometry due to the proximity of the methanamine substituent to the ring nitrogen, creating distinct conformational preferences and potentially altered biological activity profiles. The molecular formula C₁₄H₂₃ClN₂ and molecular weight of 254.802 grams per mole for the 2-position isomer closely match those of the 4-position compound, indicating that positional effects primarily influence molecular shape rather than overall molecular size.

Comparative analysis with related benzyl-substituted piperidine derivatives, such as [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, demonstrates the impact of functional group modifications on molecular properties. The hydroxyl-containing analog exhibits different hydrogen bonding capabilities and solubility characteristics while maintaining similar overall molecular architecture. The molecular weight difference of approximately 16 atomic mass units reflects the substitution of amine functionality with hydroxyl groups, illustrating how minor structural changes can significantly influence chemical behavior.

The structural comparison extends to analysis of substitution patterns on the benzyl ring, where examination of compounds bearing different methyl positions or alternative substituents provides insights into electronic and steric effects on molecular behavior. The para-methyl substitution pattern in the target compound creates specific electronic properties and steric requirements that differ from ortho or meta substitution patterns observed in related derivatives. These positional effects influence not only molecular conformation but also potential intermolecular interactions and biological activity profiles.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14;/h2-5,14-16H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIWKPUQOWPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Approach

The most common and well-documented method for preparing N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride involves a multi-step synthesis:

Step 1: Formation of 1-(4-methylbenzyl)piperidine intermediate

This is achieved by the nucleophilic substitution reaction of 4-methylbenzyl chloride with piperidine . The reaction typically occurs under reflux conditions in an aprotic solvent such as N,N-dimethylformamide (DMF) or similar polar solvents. A base such as potassium carbonate may be employed to neutralize the hydrochloric acid formed and drive the reaction forward.- Typical conditions: 80°C for 12–16 hours

- Solvent: DMF or similar

- Base: Potassium carbonate or sodium hydroxide

Step 2: Reductive amination to introduce the methanamine group

The intermediate is then reacted with formaldehyde and hydrogen chloride (or an equivalent acid source) to form the methanamine moiety on the piperidine ring through reductive amination.- Reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.

- Solvents: Dichloroethane (DCE), methanol, or other polar solvents

- Reaction temperature: Ambient to moderate heating (25–60°C)

- Duration: Several hours to overnight

Step 3: Formation of the hydrochloride salt

The free amine is converted into the hydrochloride salt by bubbling HCl gas or treating with aqueous hydrochloric acid, facilitating purification and improving stability.

Industrial Scale Production

On an industrial scale, the process is optimized for efficiency and scalability:

- Use of continuous flow reactors for better control of temperature, pressure, and reaction times.

- Automated systems to maintain stoichiometric ratios and minimize side reactions.

- Purification typically involves crystallization or chromatographic techniques to achieve high purity (>95%).

Reaction Analysis and Yield Data

Reaction Types Involved

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic Substitution | 4-Methylbenzyl chloride + piperidine, base, reflux | Formation of 1-(4-methylbenzyl)piperidine intermediate |

| Reductive Amination | Formaldehyde + HCl + NaBH₃CN or NaBH(OAc)₃ | Introduction of methanamine group on piperidine ring |

| Salt Formation | HCl gas or aqueous HCl | Formation of stable hydrochloride salt |

Typical Yields

- The nucleophilic substitution step generally proceeds with moderate to high yields (60–80%).

- Reductive amination yields vary depending on conditions but typically range from 18% to 28% isolated yield after purification.

- Overall yields can be improved by optimizing reaction parameters and purification methods.

Experimental Data and Analytical Characterization

Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₃ClN₂ | Computed (PubChem) |

| Molecular Weight | 254.80 g/mol | Computed (PubChem) |

| Purity | ≥95% | HPLC (C18 column, UV detection at 254 nm) |

| Melting Point | Not explicitly reported; typical for similar salts | Differential Scanning Calorimetry (DSC) |

| Storage Conditions | -20°C, dry, inert atmosphere | Safety protocols |

Spectroscopic and Structural Confirmation

- NMR (¹H and ¹³C) : Used to confirm substitution pattern and integrity of the piperidine ring and benzyl moiety.

- Mass Spectrometry (MS) : Confirms molecular weight and presence of hydrochloride salt.

- Elemental Analysis : Validates purity and composition.

Summary Table of Preparation Method

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | 4-Methylbenzyl chloride + piperidine + K₂CO₃, DMF, 80°C, 16 h | 60–80 | Intermediate formation |

| 2 | Reductive Amination | Formaldehyde + HCl + NaBH₃CN/NaBH(OAc)₃, MeOH/DCE, RT-60°C | 18–28 | Methanamine group introduction |

| 3 | Salt Formation | HCl gas or aqueous HCl | Quantitative | Hydrochloride salt formation |

Research Findings and Optimization Notes

- The choice of solvent and base in Step 1 critically affects the reaction rate and yield; polar aprotic solvents like DMF enhance nucleophilicity and solubility.

- Reductive amination efficiency depends on the reducing agent and pH; sodium cyanoborohydride offers selectivity under mildly acidic conditions.

- Purification by crystallization of the hydrochloride salt is preferred to avoid degradation and improve storage stability.

- Continuous flow synthesis offers improved reproducibility and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or tosylates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is utilized in studies involving enzyme inhibition, receptor binding, and other biochemical processes. Its unique structure makes it a valuable tool for probing biological systems.

Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents or as a lead compound for the design of novel drugs targeting specific diseases.

Industry: In industry, this compound is used in the manufacture of various chemical products, including polymers, coatings, and adhesives. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Methyl vs. Halogen Substituents

- N-(4-Methylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride (Compound 9, ):

- Yield: 21% .

- N-(2-Methylbenzyl) analogs (Compound 11, ):

| Compound | Substituent | Yield (%) | Key Feature |

|---|---|---|---|

| 4-Methylbenzyl (9) | 4-CH₃ | 31 | High lipophilicity |

| 4-Fluorobenzyl (10) | 4-F | 21 | Enhanced H-bonding potential |

| 2-Methylbenzyl (11) | 2-CH₃ | 17 | Steric hindrance |

Methoxy and Trifluoromethyl Groups

Piperidine vs. Pyrrolidine Rings

- N-(4-Methylbenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride (): Pyrrolidine’s smaller ring size (5-membered vs.

Research Findings and Structure-Activity Relationships (SAR)

- Positional Isomerism: Piperidin-4-yl derivatives are hypothesized to exhibit improved selectivity for CNS targets compared to piperidin-2-yl isomers, as seen in cannabinoid receptor antagonists like SR 144528 (), where nitrogen positioning critically influenced CB2 vs. CB1 receptor affinity .

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in nitrothiophene derivatives) enhance binding to enzymes like kinases, as observed in compounds targeting REV-ERBα () . Bulky substituents (e.g., 2-methylbenzyl) reduce synthetic yields but may improve metabolic stability .

Biological Activity

N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride is a chemical compound with significant potential in pharmacology and medicinal chemistry. Its molecular structure, featuring a piperidine ring and a 4-methylbenzyl group, suggests various biological activities, particularly in modulating neurotransmitter systems. This article explores the compound's biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

- Molecular Formula : C₁₄H₂₃ClN₂

- Molecular Weight : Approximately 254.80 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors. This interaction suggests a potential role as a selective serotonin reuptake inhibitor (SSRI), which may be beneficial in treating mood disorders and anxiety.

Interaction Studies

Preliminary studies indicate that the compound selectively binds to serotonin receptors, influencing pathways related to mood regulation and anxiety responses. Further research is needed to elucidate its full pharmacological profile and potential side effects when interacting with other neurotransmitter systems.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Serotonin Receptor Modulation | Exhibits potential as an SSRI, impacting mood and anxiety. |

| Neurotransmitter Interaction | May interact with various neurotransmitter systems, influencing psychological states. |

| Potential Antidepressant Effects | Suggested efficacy in treating depression through serotonin modulation. |

| Pharmacological Applications | Explored for therapeutic properties in drug development. |

Case Studies

- Mood Disorders : A study examining compounds similar to this compound indicated that these compounds could effectively bind to serotonin receptors, leading to improved outcomes in models of depression and anxiety .

- Neuropharmacology : Research has focused on the compound's interaction with the endocannabinoid system, suggesting additional pathways for therapeutic intervention in neurological disorders.

Future Directions

Further studies are warranted to explore:

- Binding Affinities : Detailed binding affinity studies to various receptors will clarify its pharmacological profile.

- In Vivo Studies : Animal models are necessary to assess the therapeutic efficacy and safety profile of the compound.

- Structural Analogs : Investigating structural analogs may yield derivatives with enhanced biological activity or altered pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methylbenzyl)-1-(piperidin-4-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, coupling 4-methylbenzylamine with a piperidin-4-ylmethanamine precursor in the presence of a reducing agent like sodium cyanoborohydride. Purification involves recrystallization or column chromatography using solvents such as methanol/ethyl acetate. Purity (>95%) is confirmed via HPLC or LC-MS, with NMR (1H/13C) validating structural integrity .

- Key Considerations : Side products (e.g., unreacted amines) may require gradient elution for separation. Acidic conditions during hydrochloride salt formation must be controlled to avoid decomposition.

Q. How should researchers characterize the physical and chemical stability of this compound under experimental conditions?

- Methodological Answer : Stability studies involve:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., melting point >200°C).

- pH Stability : Incubate in buffers (pH 3–9) and monitor degradation via UV-Vis or LC-MS.

- Light Sensitivity : Exposure to UV/visible light with periodic sampling .

Q. What analytical techniques are critical for confirming the compound’s structural identity?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.5–4.0 ppm for methylene groups adjacent to nitrogen).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+H]+ expected at ~265 m/z).

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, temperature) or receptor isoforms. Use orthogonal assays:

- Radioligand Binding : Compare Ki values across serotonin (5-HT) and dopamine (D2) receptors.

- Functional Assays : Measure cAMP inhibition (GPCR activity) or calcium flux (ion channels) .

- Case Study : notes affinity for σ receptors, but conflicting data may arise from off-target interactions. Employ siRNA knockdowns or receptor-specific antagonists to isolate effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified aryl or piperidine groups?

- Methodological Answer :

- Analog Synthesis : Replace 4-methylbenzyl with bulkier (e.g., naphthyl) or electron-withdrawing groups (e.g., 4-CF3).

- Biological Testing : Compare IC50 values in enzyme inhibition (e.g., monoamine oxidases) or cellular uptake assays.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in target proteins .

- Data Table :

| Analog Modification | Biological Activity (IC50) | Target Receptor |

|---|---|---|

| 4-Trifluoromethylbenzyl | 12 nM (MAO-A) | Monoamine Oxidase |

| Cyclobutyl substitution | 85 nM (σ1) | Sigma Receptor |

Q. How can metabolic stability and cytochrome P450 interactions be evaluated to predict in vivo efficacy?

- Methodological Answer :

- Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.

- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to measure IC50 values.

- Metabolite ID : HR-MS/MS to identify hydroxylated or N-dealkylated metabolites .

- Contradiction Analysis : Variability in metabolic half-lives may result from polymorphic CYP enzymes. Use pooled microsomes from diverse donors for robust data.

Data Contradiction & Validation

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screen : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 10,000 rpm to separate undissolved particles.

- Validation : Compare with published values (e.g., 25 mg/mL in DMSO per vs. 15 mg/mL in ). Adjust buffer ionic strength or use co-solvents (e.g., 10% PEG-400) for in vitro assays .

Safety & Compliance

Q. What safety protocols are critical for handling this compound in accordance with GHS guidelines?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Note : classifies similar piperidine derivatives as H302 (harmful if swallowed); ensure emergency eyewash stations are accessible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.